molecular formula C14H13NO2 B137844 1-(4-Methoxycinnamoyl)pyrrole CAS No. 736140-70-8

1-(4-Methoxycinnamoyl)pyrrole

Cat. No. B137844
M. Wt: 227.26 g/mol
InChI Key: QQFBQCQQOHSTKU-RMKNXTFCSA-N
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Description

The compound "1-(4-Methoxycinnamoyl)pyrrole" is not directly mentioned in the provided papers, but the papers discuss various pyrrole derivatives that share some structural similarities or synthetic pathways that could be relevant to the synthesis and properties of "1-(4-Methoxycinnamoyl)pyrrole". Pyrrole derivatives are of significant interest due to their presence in many biologically active compounds and their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines is a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, which demonstrates the versatility of pyrrole synthesis using readily available starting materials and mild reaction conditions . Additionally, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids involves a three-component reaction that could potentially be adapted for the synthesis of "1-(4-Methoxycinnamoyl)pyrrole" .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their biological activity. For example, the structure of 1-methoxypyrrole-2-carboxamide was elucidated using NMR and MS, revealing a pyrrole ring with a N-methoxy group and a primary amide group . Similarly, the structure of 5-benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile was determined, showing the orientation of the substituents around the pyrrole ring and their influence on the overall molecular conformation .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions due to the reactivity of the pyrrole ring and its substituents. For instance, 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones react with hydrazine hydrate to form pyrrolo[3,4-c]pyrazoles, demonstrating the reactivity of the carbonyl group in the pyrrole ring . This type of reactivity could be relevant for further functionalization of "1-(4-Methoxycinnamoyl)pyrrole".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the presence of a methoxy group can affect the solubility and reactivity of the compound . The steric and hydrogen-bonding properties of the substituents on the pyrrole ring can also influence the biological activity, as seen in the QSAR studies of benzoylpyrrolopyrrolecarboxylic acids . These properties are important for the potential therapeutic applications of pyrrole derivatives.

Scientific Research Applications

Chemical Reactions and Synthetic Applications

  • Formation of Spirobisheterocyclic and Bridging Heterocyclic Systems : Silaichev et al. (2013) describe the reactions of 1-aryl-4-aroyl-5methoxycarbonyl-1H-pyrrole-2,3-diones with different 1,3-CH,NH-binucleophiles, leading to spirobisheterocyclic or bridging heterocyclic systems. This reaction route demonstrates the potential of these compounds in synthesizing complex heterocyclic structures useful in medicinal chemistry and material science (Silaichev et al., 2013).

Luminescent Materials

  • Highly Luminescent Polymers : Zhang and Tieke (2008) synthesized polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating strong fluorescence. These materials, due to their high luminescence and stability, have potential applications in optoelectronics and bioimaging (Zhang & Tieke, 2008).

Biotechnological Applications

  • Synthesis of Phospholipid Derivatives : Rychlicka and Gliszczyńska (2020) developed a biotechnological method for synthesizing phospholipid derivatives of p-methoxycinnamic acid, indicating potential applications in creating new nutraceuticals. This showcases the compound's role in enhancing bioavailability and systemic circulation stability (Rychlicka & Gliszczyńska, 2020).

Antibacterial Properties

  • New Pyrrole Compound with Antibacterial Properties : Wattanasuepsin et al. (2017) isolated a new pyrrole compound, 1-methoxypyrrole-2-carboxamide, from Streptomyces griseocarneus, exhibiting antibacterial properties against several bacteria. This compound's discovery opens pathways for developing new antibiotics or antimicrobial agents (Wattanasuepsin et al., 2017).

Material Science

  • Electrochemical Properties : Studies on the electrochemical polymerization of pyrrole in the presence of aromatic compounds with electron-withdrawing substituents reveal the impact on conductivity and stability of the resulting polymers. These findings have implications for developing conductive materials for electronic applications (Calvo et al., 2002).

Safety And Hazards

The safety data sheet of 1-(4-Methoxycinnamoyl)pyrrole indicates that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

Heterocyclic scaffolds are commonly found in numerous biologically active molecules, therapeutic agents, and agrochemicals. To probe chemical space around heterocycles, many powerful molecular editing strategies have been devised .

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFBQCQQOHSTKU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxycinnamoyl)pyrrole

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